Cas no 9041-93-4 (Bleomycin sulfate)

Bleomycin sulfate 化学的及び物理的性質
名前と識別子
-
- Bleomycin sulfate
- BLENOXANE
- BLEO
- BLEOMYCIN SULFATE, STREPTOMYCES VERTICILLUS
- BLEXANE
- Blenmycins
- bleomycin,sulfate(salt)
- NSC-125066
- bleomycin sulfate from streptomyces verticillus
- BLEOMYCIN SULFATE CELL CULTURE TESTED
- BLEOMYCIN SULFATE, BPC
- BLEOMYCIN SULFATE FROM STREPTOMYCES VERT ICILLUS, LYOPH.
- Blocamicina
- Bleomycin Sulfate, Blenoxane
- Bleomycin Sulfate (A mixture of bleomycin sulfate salts)
- Blenoxane, Bleo, Blexane
- Bleomycin Sulfate (mixture)
- Bleomycin (sulfate)
- Bleomycin sulfate (Bleo, Blexane, Blenoxane®)
- Bleomycin sulphate, Comet assay grade
- 1.5-2.0 units
- BLEMOYCIN SULFATE
- BleoMycin Sufate
- BLEOMYCIN SULPHATE
- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]ox
- 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2R,3S)-2-[[6-Amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-
- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-(3H-imidazol-4-yl)propanoyl]amino-3-hydroxy-2-methyl-pentanoyl]amino-3-hydroxy-butanoyl]aminoethyl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]carbonylamino]propyl-dimethyl-sulfonium hydrogen sulfate
- Bleomycin sulfate (salt)
- 9041-93-4
- Bleomycin, sulfate
- AKOS015896273
- SCHEMBL1648595
- 7DP3NTV15T
- SR-01000941586-2
- UNII-7DP3NTV15T
- Bleomycin, sulfate (salt)
- CCRIS 2470
- SR-01000941586
- Bleomycin sulfate [USAN:USP:JAN]
- Bleomycin sulfate [Bleomycins]
- AKOS022190415
- EINECS 232-925-2
-
- MDL: MFCD00070310
- インチ: InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1
- InChIKey: WUIABRMSWOKTOF-OCBSMOPSSA-N
- ほほえんだ: S(O)(=O)(=O)[O-].[C@@H]1(OC(=O)N)[C@H](O)[C@H](O[C@@H]([C@H]1O)CO)O[C@H]1[C@@H](O)[C@H](O)[C@@H](O[C@H]1OC(C1=CNC=N1)C(NC(=O)C1=C(C)C(N)=NC(C(NCC(N)C(N)=O)CC(N)=O)=N1)C(=O)NC(C)C(O)C(C)C(=O)NC(C(C)O)C(NCCC1SC=C(C2SC=C(C(NCCC[S+](C)C)=O)N=2)N=1)=O)CO
計算された属性
- せいみつぶんしりょう: 2924.99000
- どういたいしつりょう: 1511.479
- 同位体原子数: 0
- 水素結合ドナー数: 21
- 水素結合受容体数: 35
- 重原子数: 101
- 回転可能化学結合数: 36
- 複雑さ: 2660
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 770A^2
じっけんとくせい
- 色と性状: ボレイシンはいくつかの性質が似ている成分を含み、弱アルカリ性物質に属している。銅イオンを含む場合は青緑色、銅イオンを除去すると白色粉末となる。
- 密度みつど: 1.1300
- ゆうかいてん: 197 deg C (dec)
- ようかいど: H2O: 20 mg/mL
- すいようせい: Soluble in water or DMSO
- PSA: 1506.34000
- LogP: -4.20880
- マーカー: 1318
- かんど: 熱に敏感である
- ようかいせい: 水とメタノールに溶けやすく、エタノールに微溶解し、アセトン、酢酸エチル、酢酸ブチル、エーテルにほとんど溶けない。
Bleomycin sulfate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H351
- 警告文: P281
- WGKドイツ:3
- 危険カテゴリコード: 46-40-36/37/38-63
- セキュリティの説明: S53-S36/37-S45
- 福カードFコード:10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:EC5991990
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R46
Bleomycin sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15880-500mg |
Bleomycin sulfate |
9041-93-4 | 98% | 500mg |
¥7200.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200134-10mg |
Bleomycin Sulfate, |
9041-93-4 | ≥90% | 10mg |
¥1504.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200134A-50mg |
Bleomycin Sulfate, |
9041-93-4 | ≥90% | 50mg |
¥5265.00 | 2023-09-05 | |
TRC | B595800-1mg |
Bleomycin Sulfate (A mixture of bleomycin sulfate salts) >90% |
9041-93-4 | 1mg |
$ 57.00 | 2023-04-18 | ||
LKT Labs | B4518-10 mg |
Bleomycin Sulfate |
9041-93-4 | ≥90% | 10mg |
$249.90 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-100 mg |
Bleomycin Sulfate |
9041-93-4 | 98.00% | 100MG |
¥7920.00 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004917-25mg |
Bleomycin sulfate |
9041-93-4 | 1.5-2.0 units/mg | 25mg |
¥744 | 2024-05-21 | |
S e l l e c k ZHONG GUO | S1214-10mg |
Bleomycin sulfate |
9041-93-4 | 99.96% | 10mg |
¥1630.13 | 2023-09-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-10 mg |
Bleomycin Sulfate |
9041-93-4 | 98.00% | 10mg |
¥1200.00 | 2022-02-28 | |
DC Chemicals | DC4196-1 g |
Bleomycin Sulfate |
9041-93-4 | 1g |
$2500.0 | 2022-03-01 |
Bleomycin sulfate サプライヤー
Bleomycin sulfate 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Bleomycin sulfateに関する追加情報
Bleomycin Sulfate (CAS No. 9041-93-4): A Comprehensive Overview
Bleomycin sulfate (CAS No. 9041-93-4) is a well-known antitumor antibiotic that has been widely used in clinical settings for the treatment of various types of cancer, particularly squamous cell carcinomas, lymphomas, and testicular cancers. This compound is derived from the bacterium Streptomyces verticillus and is known for its unique mechanism of action, which involves the induction of DNA damage and subsequent cell death in rapidly dividing cells.
The chemical structure of bleomycin sulfate consists of a glycopeptide backbone linked to a sugar moiety, which confers its high specificity and potency. The glycopeptide portion is responsible for the binding to DNA, while the sugar moiety enhances the stability and solubility of the molecule. This dual functionality makes bleomycin sulfate an effective agent in disrupting DNA replication and transcription processes in cancer cells.
In recent years, significant advancements have been made in understanding the molecular mechanisms underlying the antitumor activity of bleomycin sulfate. Research has shown that this compound primarily acts by forming free radicals that cleave DNA strands, leading to double-strand breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cells, such as those found in tumors, while minimizing damage to normal cells.
Clinical trials have demonstrated the efficacy of bleomycin sulfate in combination with other chemotherapeutic agents. For instance, the BEP regimen (bleomycin, etoposide, and cisplatin) has become a standard treatment for advanced testicular cancer, achieving high response rates and improved survival outcomes. Additionally, bleomycin sulfate has shown promise in treating other malignancies when used as part of multi-drug therapy regimens.
Despite its therapeutic benefits, the use of bleomycin sulfate is associated with certain side effects, including pulmonary toxicity, which can manifest as interstitial pneumonitis or pulmonary fibrosis. Therefore, careful monitoring and dose adjustment are essential to minimize these adverse effects. Recent studies have focused on developing strategies to enhance the therapeutic index of bleomycin sulfate, such as targeted drug delivery systems and combination therapies with agents that modulate drug metabolism and toxicity.
The pharmacokinetics of bleomycin sulfate have also been extensively studied. It is rapidly distributed to various tissues after intravenous administration and has a relatively short half-life. The drug is primarily metabolized by peptidases in the liver and excreted via the kidneys. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens and ensuring effective treatment.
In addition to its clinical applications, bleomycin sulfate has been used as a research tool to study DNA damage response pathways. Its ability to induce specific types of DNA damage has made it a valuable reagent in elucidating the molecular mechanisms involved in DNA repair and cell cycle regulation. This has led to important insights into the biology of cancer and potential targets for therapeutic intervention.
The future of bleomycin sulfate research looks promising, with ongoing efforts aimed at improving its efficacy and safety profile. Advances in nanotechnology and drug delivery systems may provide new avenues for enhancing the therapeutic potential of this compound while reducing its side effects. Furthermore, ongoing clinical trials are exploring novel combination therapies that leverage the unique properties of bleomycin sulfate.
In conclusion, Bleomycin sulfate (CAS No. 9041-93-4) remains a cornerstone in cancer therapy due to its potent antitumor activity and well-characterized mechanism of action. Continued research into its molecular mechanisms, pharmacokinetics, and clinical applications will undoubtedly contribute to further advancements in cancer treatment and patient care.
9041-93-4 (Bleomycin sulfate) 関連製品
- 10034-99-8(Magnesium sulfate heptahydrate)
- 13463-43-9(Ferrous sulfate monohydrate)
- 55720-26-8(Aviglycine hydrochloride)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 1823885-22-8(3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine)
- 74893-46-2(2-Fluoroacrylic acid, sodium salt)
- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 1241405-27-5(methyl 2-(2-fluoro-4-methylphenyl)propanoate)
- 2172189-53-4(5-{1,3-dimethyl-1H-thieno2,3-cpyrazol-5-yl}-2-methylpiperidine)

